molecular formula C9H10BrNO2 B1277789 2-(4-bromophenoxy)-N-methylacetamide CAS No. 875621-88-8

2-(4-bromophenoxy)-N-methylacetamide

Cat. No.: B1277789
CAS No.: 875621-88-8
M. Wt: 244.08 g/mol
InChI Key: GOGDOCGPOHQRHN-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-methylacetamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromophenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-methylacetamide typically involves the reaction of 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then reacted with methylamine to yield the final product, this compound. The reaction conditions generally include:

  • Step 1: Formation of 2-(4-bromophenoxy)acetyl chloride

      Reagents: 4-bromophenol, chloroacetyl chloride

      Conditions: Anhydrous conditions, typically in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Step 2: Formation of this compound

      Reagents: 2-(4-bromophenoxy)acetyl chloride, methylamine

      Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yields. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form 2-(4-bromophenoxy)-N-methylamine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding N-oxide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols; typically carried out in polar solvents like water or alcohols.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid; reactions are often conducted in organic solvents like dichloromethane.

Major Products

    Nucleophilic Substitution: Products include 2-(4-hydroxyphenoxy)-N-methylacetamide, 2-(4-aminophenoxy)-N-methylacetamide, and 2-(4-mercaptophenoxy)-N-methylacetamide.

    Reduction: The major product is 2-(4-bromophenoxy)-N-methylamine.

    Oxidation: The major products are N-oxide derivatives of this compound.

Scientific Research Applications

2-(4-Bromophenoxy)-N-methylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Materials Science: The compound is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methylacetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)ethanol: Similar structure but with an ethanol group instead of the N-methylacetamide group.

    2-(4-Bromophenoxy)acetic acid: Contains a carboxylic acid group instead of the N-methylacetamide group.

    2-(4-Bromophenoxy)acetohydrazide: Features a hydrazide group in place of the N-methylacetamide group.

Uniqueness

2-(4-Bromophenoxy)-N-methylacetamide is unique due to its specific combination of the bromophenoxy and N-methylacetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGDOCGPOHQRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428705
Record name 2-(4-bromophenoxy)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875621-88-8
Record name 2-(4-bromophenoxy)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (4-bromophenoxy)acetic acid (500 mg, 2.10 mmol) in N,N-dimethylformamide (15 mL) was added methylamine hydrochloride (320 mg, 5.10 mmol), (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (570 mg, 3.00 mmol), 1-hydroxybenzotriazole (400 mg, 3.00 mmol) and N-methyl-morpholine (600 mg, 6.00 mmol). The mixture was stirred at room temperature overnight. The reaction was quenched with water (20 mL), and then washed three times with ethyl acetate (20 mL). The combined organics was dried and concentrated to give the title compound (580 mg, 90% yield) that was used without further purification. 1H NMR (400 MHz, CDCl3) δ 7.45 (d, 2H), 6.79 (d, 2H), 6.56 (s, 1H), 4.46 (s, 2H), 2.91 (d, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Quantity
600 mg
Type
reactant
Reaction Step Four
Yield
90%

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